molecular formula C12H18IN3O2 B2977466 tert-butyl 3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate CAS No. 2138122-16-2

tert-butyl 3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate

Cat. No.: B2977466
CAS No.: 2138122-16-2
M. Wt: 363.199
InChI Key: YJVHPCIZIYHKDB-UHFFFAOYSA-N
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Description

Tert-butyl 3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrazolopyrazines, which are heterocyclic compounds containing nitrogen atoms in their ring structures. The presence of iodine and a tert-butyl group adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate typically involves multiple steps, starting with the formation of the pyrazolopyrazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The iodination and subsequent tert-butoxycarbonylation (Boc) are performed using iodine and di-tert-butyl dicarbonate (Boc2O) respectively.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of reactors capable of handling large volumes and maintaining precise control over reaction conditions. The process would involve continuous monitoring and optimization to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The iodine atom can be oxidized to iodate or periodate under specific conditions.

  • Reduction: : The iodine atom can be reduced to iodide.

  • Substitution: : The iodine atom can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: : Reducing agents like sodium thiosulfate (Na2S2O3) or hydrogen gas (H2) are used.

  • Substitution: : Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

  • Oxidation: : Iodate (IO3-) or periodate (IO4-)

  • Reduction: : Iodide (I-)

  • Substitution: : Alkyl or aryl substituted pyrazolopyrazines

Scientific Research Applications

Tert-butyl 3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate:

  • Chemistry: : It can serve as a building block for the synthesis of more complex molecules.

  • Biology: : Its iodine atom makes it a candidate for radiolabeling studies.

  • Medicine: : It may be explored for its biological activity, potentially leading to the development of new pharmaceuticals.

  • Industry: : It could be used in the production of advanced materials or as a reagent in chemical synthesis.

Mechanism of Action

The exact mechanism of action of tert-butyl 3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Tert-butyl 3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate: can be compared to other pyrazolopyrazines and iodinated compounds. Similar compounds include:

  • Tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate

  • This compound: (isomers and derivatives)

These compounds share structural similarities but may differ in their reactivity and applications. The uniqueness of This compound

Properties

IUPAC Name

tert-butyl 3-iodo-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18IN3O2/c1-8-10(13)9-7-15(5-6-16(9)14-8)11(17)18-12(2,3)4/h5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVHPCIZIYHKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CCN(CC2=C1I)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138122-16-2
Record name tert-butyl 3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate
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